

## Efficacy of Encenicline compared to acetylcholinesterase inhibitors like donepezil

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Encenicline |           |
| Cat. No.:            | B607309     | Get Quote |

# Encenicline vs. Acetylcholinesterase Inhibitors: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **encenicline**, a selective  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) partial agonist, with that of acetylcholinesterase inhibitors (AChEIs), exemplified by donepezil, for the treatment of cognitive impairment, primarily in the context of Alzheimer's disease (AD). The information is based on data from clinical trials.

### **Executive Summary**

**Encenicline** hydrochloride (formerly EVP-6124) was developed as a potential treatment for cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] Its mechanism, acting as a partial agonist of the  $\alpha$ 7 nAChR, differs fundamentally from AChEIs like donepezil, which prevent the breakdown of acetylcholine.[3][4] While initial Phase 2 trials of **encenicline** as an adjunctive therapy to AChEIs showed promise in improving cognition, its development was halted during Phase 3 trials due to serious gastrointestinal adverse events.[3][5] Donepezil, on the other hand, is an established treatment for mild to moderate Alzheimer's disease with a well-documented, albeit modest, efficacy profile.[6][7] A direct head-to-head comparative trial between **encenicline** and donepezil is not available; therefore, this guide presents an indirect comparison based on their respective clinical trial data against placebo.





### **Data Presentation: Efficacy in Alzheimer's Disease**

The following tables summarize the quantitative data from key clinical trials for **encenicline** and donepezil. The primary endpoints for cognitive and functional assessment in these trials were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinical Dementia Rating Sum of Boxes (CDR-SB).

Table 1: Efficacy of **Encenicline** (Adjunctive Therapy) in Mild to Moderate Alzheimer's Disease (24-Week, Phase 2b Study)[3]

| Treatme<br>nt<br>Group     | N   | Baselin<br>e ADAS-<br>Cog-13<br>(Mean ±<br>SD) | Change<br>from<br>Baselin<br>e at<br>Week 24<br>(Mean ±<br>SE) | p-value<br>vs.<br>Placebo | Baselin<br>e CDR-<br>SB<br>(Mean ±<br>SD) | Change<br>from<br>Baselin<br>e at<br>Week 24<br>(Mean ±<br>SE) | p-value<br>vs.<br>Placebo |
|----------------------------|-----|------------------------------------------------|----------------------------------------------------------------|---------------------------|-------------------------------------------|----------------------------------------------------------------|---------------------------|
| Placebo                    | 104 | 24.1 ±<br>7.2                                  | -0.5 ± 0.6                                                     | -                         | 5.4 ± 2.1                                 | 0.2 ± 0.2                                                      | -                         |
| Encenicli<br>ne 0.27<br>mg | 104 | 24.5 ±<br>7.5                                  | -1.9 ± 0.6                                                     | >0.05                     | 5.5 ± 2.2                                 | -0.1 ± 0.2                                                     | >0.05                     |
| Encenicli<br>ne 0.9<br>mg  | 101 | 24.2 ±<br>7.1                                  | -2.1 ± 0.6                                                     | >0.05                     | 5.3 ± 2.0                                 | 0.0 ± 0.2                                                      | >0.05                     |
| Encenicli<br>ne 1.8<br>mg  | 100 | 24.8 ±<br>7.8                                  | -2.5 ± 0.6                                                     | <0.05                     | 5.6 ± 2.3                                 | -0.3 ± 0.2                                                     | <0.05                     |

Note: In this trial, a proportion of participants were on stable doses of donepezil or rivastigmine. [3]

Table 2: Efficacy of Donepezil in Mild to Moderate Alzheimer's Disease (Various Studies)



| Study Duration | Treatment Group     | Change from<br>Baseline in ADAS-<br>Cog vs. Placebo<br>(Mean) | Reference |
|----------------|---------------------|---------------------------------------------------------------|-----------|
| 24 weeks       | Donepezil 5 mg/day  | -2.9 points                                                   | [8]       |
| 24 weeks       | Donepezil 10 mg/day | -2.9 points                                                   | [7]       |
| 24 weeks       | Donepezil 5 mg/day  | -1.9 points                                                   | [6]       |
| 24 weeks       | Donepezil 10 mg/day | -2.9 points                                                   | [6]       |
| 12 weeks       | Donepezil 5 mg/day  | -2.5 points                                                   | [9]       |
| 12 weeks       | Donepezil 10 mg/day | -3.1 points                                                   | [9]       |

| Study Duration | Treatment Group                   | Outcome                                  | Reference |
|----------------|-----------------------------------|------------------------------------------|-----------|
| 24 weeks       | Donepezil 5 mg/day &<br>10 mg/day | Significant<br>improvement in CDR-<br>SB | [7]       |
| 24 weeks       | Donepezil (dose not specified)    | Significant<br>improvement in CDR-<br>SB | [10]      |

## Experimental Protocols Encenicline Phase 2b Study (Adjunctive Therapy)

- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
- Participants: 409 subjects with a diagnosis of mild to moderate probable Alzheimer's disease. A significant portion of these participants were already receiving stable treatment with an acetylcholinesterase inhibitor (donepezil or rivastigmine) for at least 3 months prior to screening.[3]



- Intervention: Participants were randomized to one of four treatment arms: placebo,
   encenicline 0.3 mg, encenicline 1.0 mg, or encenicline 2.0 mg (the abstract mentions 0.27mg, 0.9mg, and 1.8mg, while another source refers to 0.3mg, 1.0mg, and 2.0mg),
   administered orally once daily.[3][11]
- Primary Outcome Measures:
  - Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog-13) score at week 24.[3]
  - Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score at week 24.[3]
- Secondary Outcome Measures: Included assessments of activities of daily living, neuropsychiatric symptoms, and overall clinical impression of change.[3]
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3]

### **Donepezil Pivotal Clinical Trials (General Protocol)**

- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled, parallel-group trials with durations ranging from 12 to 24 weeks, often followed by an open-label extension.[6][7][9]
- Participants: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.[7]
   [9]
- Intervention: Participants were randomized to receive placebo, donepezil 5 mg/day, or donepezil 10 mg/day, administered orally once daily.[7]
- Primary Outcome Measures:
  - Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).[7][8]
  - Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus).
- Secondary Outcome Measures:



- Mini-Mental State Examination (MMSE).[7]
- Clinical Dementia Rating-Sum of the Boxes (CDR-SB).[7]
- Patient-rated Quality of Life (QoL).[7]
- Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters.[9]

## Mandatory Visualization Signaling Pathways and Experimental Workflow



Click to download full resolution via product page

Caption: **Encenicline** acts as a partial agonist on the  $\alpha 7$  nAChR, leading to cognitive enhancement.





#### Click to download full resolution via product page

Caption: Donepezil inhibits AChE, increasing acetylcholine levels and enhancing neurotransmission.





Click to download full resolution via product page

Caption: A typical workflow for a randomized, placebo-controlled clinical trial in Alzheimer's disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alzforum.org [alzforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- To cite this document: BenchChem. [Efficacy of Encenicline compared to acetylcholinesterase inhibitors like donepezil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607309#efficacy-of-encenicline-compared-to-acetylcholinesterase-inhibitors-like-donepezil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com